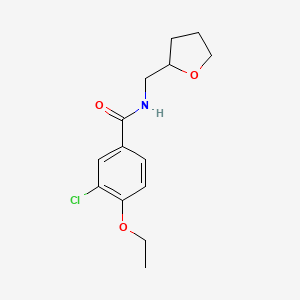
3-chloro-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide
Vue d'ensemble
Description
3-chloro-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide is an organic compound with the molecular formula C14H18ClNO3. This compound is characterized by the presence of a benzamide core, substituted with a chloro group at the 3-position, an ethoxy group at the 4-position, and a tetrahydro-2-furanylmethyl group attached to the nitrogen atom of the amide. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-ethoxybenzoic acid and tetrahydro-2-furanylmethylamine.
Activation of Carboxylic Acid: The carboxylic acid group of 3-chloro-4-ethoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Bond Formation: The activated carboxylic acid reacts with tetrahydro-2-furanylmethylamine to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reagents and catalysts efficiently.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethoxy and tetrahydro-2-furanylmethyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts like palladium.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.
Oxidation and Reduction Products: Oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-chloro-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-chloro-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-chloro-4-methoxy-N-(tetrahydro-2-furanylmethyl)benzamide
- 3-chloro-4-ethoxy-N-(tetrahydro-2-furanylmethyl)acrylamide
- 3-chloro-4-ethoxy-N-(tetrahydro-2-furanylmethyl)cyclopropanecarboxamide
Uniqueness
3-chloro-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
3-chloro-4-ethoxy-N-(oxolan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-2-18-13-6-5-10(8-12(13)15)14(17)16-9-11-4-3-7-19-11/h5-6,8,11H,2-4,7,9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQERASUWYBGDBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2CCCO2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


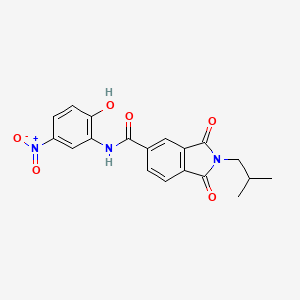
![methyl 4-chloro-3-[({[5-({[(3,4-dichlorophenyl)carbonyl]amino}methyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B4162606.png)
![3-[3-(Benzimidazol-1-yl)propoxy]benzaldehyde;oxalic acid](/img/structure/B4162613.png)
![5-Chloro-7-[(2-chloro-6-fluorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B4162615.png)
![N-{1-[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4162616.png)
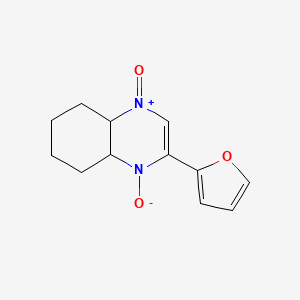
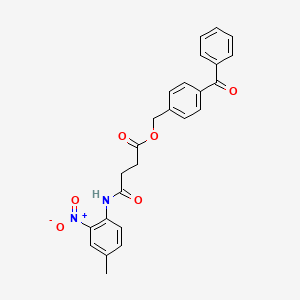
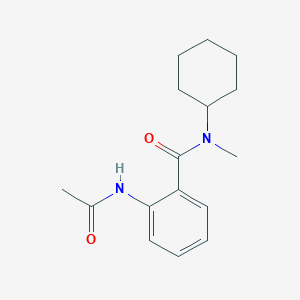
![N-[4-(4-benzylphenoxy)butyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B4162656.png)
![1-[2-(3-Tert-butylphenoxy)ethoxy]pyrrolidine-2,5-dione](/img/structure/B4162661.png)
![Propan-2-yl 7-[4-(dimethylamino)phenyl]-2-methyl-4-[4-(morpholin-4-yl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4162667.png)
![1-[2-[2-(2-Nitrophenoxy)ethoxy]ethyl]benzimidazole;oxalic acid](/img/structure/B4162674.png)
![N',N'-dimethyl-N-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]ethane-1,2-diamine;hydrochloride](/img/structure/B4162678.png)
![1-[2-(4-Phenylmethoxyphenoxy)ethoxy]pyrrolidine-2,5-dione](/img/structure/B4162697.png)
